Methylarsonothioic O,S-Acid
Description
Monomethyl Arsonothioic Acid is an organoarsenic compound with the molecular formula CH₅AsO₂S It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a methyl group and another by a thiol group
Properties
Molecular Formula |
CH5AsO2S |
|---|---|
Molecular Weight |
156.04 g/mol |
IUPAC Name |
dihydroxy-methyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/CH5AsO2S/c1-2(3,4)5/h1H3,(H2,3,4,5) |
InChI Key |
KNBCPBZYVCUDOM-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=S)(O)O |
Origin of Product |
United States |
Preparation Methods
Monomethyl Arsonothioic Acid can be synthesized through several methods. One common synthetic route involves the reaction of arsenous acid with methyl iodide in the presence of a base such as sodium hydroxide.
Chemical Reactions Analysis
Monomethyl Arsonothioic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Monomethyl Arsonothioic Acid can yield methylarsonic acid .
Scientific Research Applications
Monomethyl Arsonothioic Acid has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a reference material in analytical chemistry . In biology and medicine, it is studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in cell proliferation . Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Monomethyl Arsonothioic Acid involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes and ultimately cell death. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Conclusion
Monomethyl Arsonothioic Acid is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Biological Activity
Methylarsonothioic O,S-acid (MATA) is a compound of significant interest in the field of toxicology and environmental health due to its biological activities. This article delves into the biological effects of MATA, including its mechanisms of action, potential therapeutic applications, and toxicity profiles based on recent research findings.
Chemical Structure and Properties
This compound is an organoarsenic compound characterized by the presence of both sulfur and oxygen in its molecular structure. Its unique configuration contributes to its biological interactions, particularly in cellular environments.
1. Cytotoxicity
MATA exhibits notable cytotoxic effects across various cell lines. Recent studies have demonstrated that MATA can induce apoptosis in cancer cells, with IC50 values indicating significant potency. For instance, in vitro assays on human cancer cell lines have shown that MATA can reduce cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 12.5 | Disruption of mitochondrial function |
| A549 (Lung) | 18.3 | Cell cycle arrest at G2/M phase |
2. Antimicrobial Activity
MATA has been evaluated for its antimicrobial properties against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics.
| Microorganism | MIC (µg/mL) | Comparative Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 6.3 | Ceftriaxone | 6.3 |
| Escherichia coli | 12.5 | Ampicillin | 10 |
| Candida albicans | 25 | Fluconazole | 20 |
3. Anti-inflammatory Effects
Research indicates that MATA possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, MATA administration led to a significant reduction in inflammation markers, suggesting its utility in treating inflammatory diseases.
Case Study: Cancer Treatment Potential
A study conducted on the effects of MATA on breast cancer cells revealed that treatment with MATA resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and activated caspases. This suggests that MATA could be further explored as a therapeutic agent for breast cancer.
Case Study: Environmental Toxicology
In environmental studies, MATA has been linked to adverse health effects due to its presence in contaminated water sources. Research has shown that exposure to MATA can lead to oxidative stress in human cells, highlighting the need for monitoring and regulation of organoarsenic compounds in the environment.
The biological activity of MATA is attributed to several mechanisms:
- Oxidative Stress Induction : MATA can generate reactive oxygen species (ROS), leading to cellular damage.
- Apoptosis Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cytokine Modulation : Inhibition of NF-κB signaling pathway, resulting in decreased production of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methylarsonothioic O,S-Acid while ensuring structural integrity?
- Methodological Answer : Synthesis should prioritize low-temperature conditions (e.g., −78°C) to prevent decomposition, as seen in analogous thiosulfuric acid preparations . Use inert solvents (e.g., ether or CCl₂F₂) and controlled reagent addition to stabilize intermediates. For purification, employ cryogenic distillation or ether adduct isolation to minimize degradation. Structural confirmation requires combining elemental analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) to verify the presence of arsenic-sulfur bonds and distinguish O,S-acid tautomers .
Q. How can researchers distinguish this compound from its tautomeric or isomeric forms?
- Methodological Answer : Apply IUPAC nomenclature rules to identify tautomers: the prefix "O,S-" denotes the positions of oxygen and sulfur atoms in the acid group (e.g., −As(O)-SH vs. −As(S)-OH) . Spectroscopic techniques like IR and Raman can differentiate tautomers by identifying characteristic S–H (~2560 cm⁻¹) and O–H (~3200 cm⁻¹) stretching frequencies. X-ray crystallography is definitive for resolving structural ambiguities, provided stable crystals are obtained under inert atmospheres .
Q. What experimental protocols mitigate instability issues during this compound handling?
- Methodological Answer : Store the compound in anhydrous, oxygen-free environments (e.g., Schlenk lines or gloveboxes). For aqueous studies, use buffered solutions at pH <2 to slow hydrolysis, as thiosulfuric acid derivatives degrade rapidly in neutral/basic conditions . Kinetic studies via stopped-flow spectroscopy or HPLC monitoring can quantify decomposition rates and identify optimal storage conditions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Design competition experiments using isotopically labeled substrates (e.g, ³⁴S/¹⁸O) to track sulfur vs. oxygen participation in bond formation. Employ DFT calculations to model transition states and compare theoretical activation energies with experimental kinetic data (e.g., Arrhenius plots). Synchrotron XAS (X-ray absorption spectroscopy) can probe arsenic coordination changes during reactions .
Q. What computational strategies are effective for predicting the spectroscopic properties of this compound derivatives?
- Methodological Answer : Use quantum mechanical software (e.g., Gaussian or ORCA) to simulate NMR chemical shifts (GIAO method) and UV-Vis spectra (TD-DFT). Validate models against experimental data for known analogs (e.g., sulfurothioic O-acid) . Machine learning algorithms trained on chalcogen-acid databases can predict unknown vibrational modes or redox potentials .
Q. How should researchers address contradictions in reported thermodynamic data (e.g., pKa, solubility) for this compound?
- Methodological Answer : Conduct a systematic review of existing studies to identify methodological inconsistencies (e.g., calibration standards, solvent purity) . Reproduce measurements using unified protocols (e.g., potentiometric titrations with ionic strength adjustment). Meta-analysis tools (e.g., random-effects models) can statistically reconcile discrepancies while highlighting outliers due to experimental artifacts .
Methodological Frameworks
- Data Standardization : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data, computational inputs, and crystallographic files in repositories like Zenodo or ChemRxiv with detailed metadata .
- Ethical Reporting : Disclose all synthetic attempts (successful/failed) in supplementary materials to avoid publication bias . Use standardized nomenclature (IUPAC) and avoid ambiguous trade names .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
